molecular formula C5H9F2NO B1428556 (4,4-Difluoropyrrolidin-2-yl)methanol CAS No. 1334488-61-7

(4,4-Difluoropyrrolidin-2-yl)methanol

Cat. No. B1428556
M. Wt: 137.13 g/mol
InChI Key: STLGRNYDDKFZIR-UHFFFAOYSA-N
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Description

“(4,4-Difluoropyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C5H9F2NO .


Molecular Structure Analysis

The molecular structure of “(4,4-Difluoropyrrolidin-2-yl)methanol” is represented by the InChI code 1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each.


Physical And Chemical Properties Analysis

“(4,4-Difluoropyrrolidin-2-yl)methanol” has a molecular weight of 137.13 g/mol . The predicted density is 1.25±0.1 g/cm3, and the predicted boiling point is 178.9±40.0 °C .

Scientific Research Applications

Catalytic Applications

  • Nickel Complex Synthesis : A study by Kermagoret and Braunstein (2008) detailed the synthesis of nickel complexes with bidentate N,O-type ligands, which showed potential in catalytic oligomerization of ethylene, indicating the role of difluoropyrrolidinyl methanol derivatives in catalysis (Kermagoret & Braunstein, 2008).

Organic Synthesis

  • 1,3-Dipolar Cycloaddition : Novikov et al. (2002) explored the 1,3-dipolar cycloaddition of azomethine ylides with difluorocarbene, leading to the formation of 2,2-difluoropyrrolidines, demonstrating the utility of difluoropyrrolidinyl derivatives in the synthesis of complex organic structures (Novikov et al., 2002).

Material Science

  • Iron(II) Complexes : Bourosh et al. (2018) synthesized and studied iron(II) bis-α-benzyldioximate complexes with pyridine hemiacetals, showcasing the application of pyrrolidinyl methanol derivatives in the development of coordination compounds with potential material science applications (Bourosh et al., 2018).

Enantioselective Catalysis

  • Enantioselective Alkynylation : Munck et al. (2017) reported the use of a prolinol derived ligand, which is closely related to difluoropyrrolidinyl methanol, in the catalytic enantioselective addition of terminal alkynes to cyclic imines, highlighting its application in asymmetric synthesis (Munck et al., 2017).

Spectroscopy and Structural Studies

  • Molecular Organization Studies : Matwijczuk et al. (2018) conducted spectroscopic studies on molecular organization affected by solvents, providing insights into the interactions and stability of pyrrolidinyl methanol derivatives in various solvent environments (Matwijczuk et al., 2018).

properties

IUPAC Name

(4,4-difluoropyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGRNYDDKFZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluoropyrrolidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Difluoropyrrolidin-2-yl)methanol
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Reactant of Route 6
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